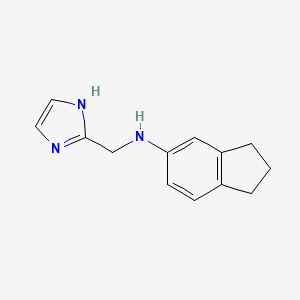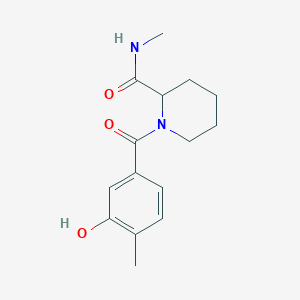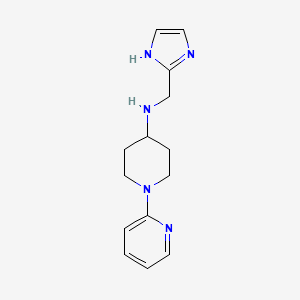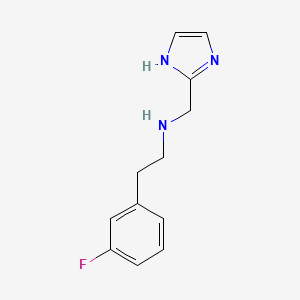![molecular formula C13H13F3N2O2 B7588436 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
作用机制
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid works by inhibiting the function of CFTR channels. It binds to a specific site on the protein and prevents it from opening, thereby reducing the movement of salt and water across cell membranes. This can help to alleviate the symptoms of CF by reducing the buildup of thick, sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of CFTR channels in a dose-dependent manner. It has also been shown to reduce the production of mucus in the lungs and improve lung function in animal models of CF. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CFTR channels and has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. It can be toxic at high concentrations and may have off-target effects on other ion channels. In addition, its effects may vary depending on the specific cell type and experimental conditions.
未来方向
There are several future directions for research on 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR channels. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of this compound, which may have broader implications for the treatment of other inflammatory diseases.
合成方法
The synthesis of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid involves several steps, including the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-cyano-N-methyl-4-(trifluoromethyl)aniline to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by defective cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a protein that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene can lead to the development of CF, a life-threatening disease that affects the lungs, pancreas, and other organs.
属性
IUPAC Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(12(19)20)7-18(2)11-4-3-10(13(14,15)16)5-9(11)6-17/h3-5,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNKVXAXWIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)


![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)